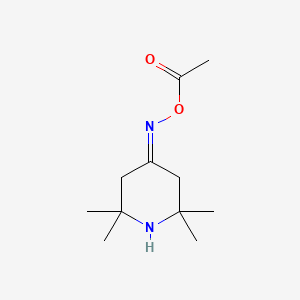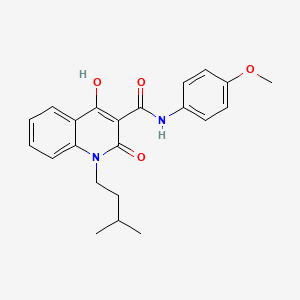
N'-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide, also known as Quinolinecarbohydrazide (QCH), is a chemical compound with a molecular formula C12H11N3O3. It is a synthetic derivative of quinoline and is used in various scientific research applications. QCH is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of QCH is not fully understood. However, it is believed to inhibit the activity of enzymes such as DNA topoisomerase and tyrosine kinase. QCH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
QCH has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer, anti-tuberculosis, and anti-malarial activities. QCH has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
QCH has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. QCH is also stable under various conditions and can be stored at room temperature. However, QCH has some limitations for lab experiments. It is toxic and should be handled with care. QCH is also sensitive to light and should be stored in a dark place.
将来の方向性
There are several future directions for the use of QCH in scientific research. One direction is the development of new drugs for the treatment of cancer, tuberculosis, and malaria. Another direction is the use of QCH as a fluorescent probe for the detection of other metal ions. QCH can also be used in the development of new materials for various applications such as sensors and catalysts.
Conclusion:
In conclusion, QCH is a useful chemical compound that has various scientific research applications. It is easy to synthesize and has several advantages for lab experiments. QCH has several biochemical and physiological effects and has been shown to have anti-cancer, anti-tuberculosis, and anti-malarial activities. There are several future directions for the use of QCH in scientific research, including the development of new drugs and materials.
合成法
QCH can be synthesized by reacting 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid with hydrazine hydrate and acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
QCH has been extensively used in scientific research as a reagent in the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. QCH is also used in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria.
特性
IUPAC Name |
N'-acetyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-6(16)14-15-12(19)9-10(17)7-4-2-3-5-8(7)13-11(9)18/h2-5H,1H3,(H,14,16)(H,15,19)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKWFLIABKNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)
![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)
![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)



![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)

![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)